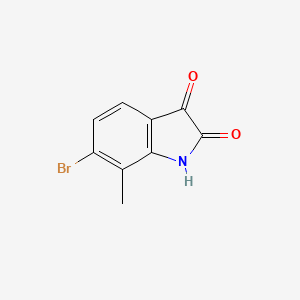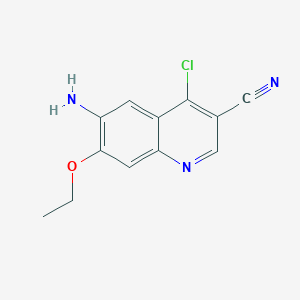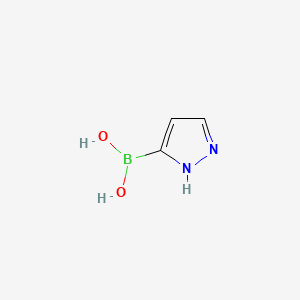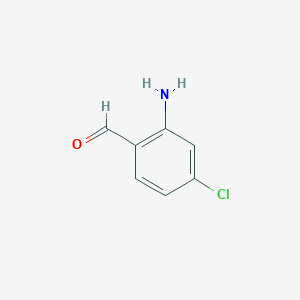
2-溴-6-硝基苯并噻唑
概述
描述
2-Bromo-6-nitrobenzothiazole (2-BNBT) is a chemical compound used in a variety of scientific research applications. It is a heterocyclic aromatic compound with two nitrogen and two sulfur atoms, and is classified as a benzothiazole. It is a colorless solid that is soluble in organic solvents, and has a melting point of 128-130°C. 2-BNBT is used in a variety of scientific research applications, including synthesis, biochemistry, and pharmacology.
科学研究应用
合成和化学性质
- 合成技术: 2-溴-6-硝基苯并噻唑已被用于利用微波辐射高效合成新的6-硝基苯并噻唑。该方法涉及环缩合和电子转移反应,突显了其在合成化学中的多功能性(Njoya et al., 2003)。
- 氨基衍生物的制备: 该化合物在合成2-氨基-6-硝基苯并噻唑方面起着关键作用,通过各种催化剂和反应条件进行优化(Ye Yu-yua, 2002)。
- 酰肼的制备: 它在设计和合成基于2-氨基-6-硝基苯并噻唑的酰肼中发挥作用,这些酰肼被评估为单胺氧化酶抑制剂。这些酰肼中的亚甲基间隔基对其效力和选择性至关重要(Tripathi & Ayyannan, 2016)。
材料科学和工业应用
- 过渡金属配合物: 该化合物用于合成涉及2-氨基-6-硝基苯并噻唑基团的金属配合物,这些配合物表现出抗菌活性。这些配合物在新型抗菌剂的开发中具有应用(Mishra & Jain, 2013)。
- 腐蚀抑制: 在材料科学领域,2-氨基-6-硝基苯并噻唑已被探索作为酸性介质中的腐蚀抑制剂,表明其在保护金属免受腐蚀方面的潜力(Rekha et al., 2016)。
- 液晶: 其衍生物已被研究其向列相行为,特别是在液晶的制备中。这些发现对于显示技术中先进材料的开发具有重要意义(Prajapati & Bonde, 2009)。
分析和环境应用
- 伏安测定: 该化合物已被用于伏安测定致突变原化合物,展示了其在分析化学中用于环境监测和污染控制的作用(Deýlová等,2014)。
- 光谱分析: 对2-氨基-6-硝基苯并噻唑的分子结构和振动光谱的研究提供了有关其非线性光学行为的见解,对于分子电子学和光子学领域有用(Sebastian et al., 2013)。
作用机制
Target of Action
2-Bromo-6-nitrobenzothiazole is a derivative of benzothiazole, which is known to be a key component in the design of biologically active compounds . Benzothiazoles (BTAs) have a wide spectrum of biological activity, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects . Therefore, it can be inferred that 2-Bromo-6-nitrobenzothiazole may interact with multiple targets in the body, depending on its specific modifications and the biological context.
Mode of Action
It is known that benzothiazole derivatives can interact with their targets in various ways, such as by binding to enzymes or receptors, inhibiting key biochemical processes, or inducing structural changes in biomolecules .
Biochemical Pathways
Given the broad biological activity of benzothiazole derivatives, it is likely that this compound could influence multiple pathways, potentially including those involved in inflammation, oxidative stress, cell proliferation, and neurotransmission .
Result of Action
Given the wide range of biological activities associated with benzothiazole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level, potentially including modulation of enzyme activity, alteration of cell signaling pathways, and changes in gene expression .
安全和危害
未来方向
Benzothiazoles, including 2-Bromo-6-nitrobenzothiazole, are of great interest for drug design due to their high biological and pharmacological activity . Future research may focus on developing new synthetic approaches and patterns of reactivity, as well as exploring the potential of these compounds for developing new drugs and materials .
生化分析
Biochemical Properties
2-Bromo-6-nitrobenzothiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. 2-Bromo-6-nitrobenzothiazole acts as an inhibitor of acetylcholinesterase, thereby affecting neurotransmission. Additionally, it has been found to interact with other enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase, indicating its potential antioxidant properties .
Cellular Effects
The effects of 2-Bromo-6-nitrobenzothiazole on various cell types and cellular processes are profound. In neuronal cells, it has been observed to modulate cell signaling pathways, particularly those involved in neurotransmission. This modulation can lead to changes in gene expression and cellular metabolism. In cancer cells, 2-Bromo-6-nitrobenzothiazole has shown potential anti-proliferative effects by inducing apoptosis and inhibiting cell division . These effects are mediated through the compound’s interaction with key signaling molecules and transcription factors.
Molecular Mechanism
At the molecular level, 2-Bromo-6-nitrobenzothiazole exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This binding interaction is facilitated by hydrogen bonding and π-π interactions. Furthermore, 2-Bromo-6-nitrobenzothiazole can induce oxidative stress by generating reactive oxygen species, which in turn activate antioxidant defense mechanisms . The compound also influences gene expression by modulating the activity of transcription factors such as NF-κB and AP-1.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-6-nitrobenzothiazole have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that prolonged exposure to 2-Bromo-6-nitrobenzothiazole can lead to sustained changes in cellular function, including alterations in cell cycle progression and apoptosis . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of 2-Bromo-6-nitrobenzothiazole vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function by inhibiting acetylcholinesterase activity. At higher doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects are dose-dependent and highlight the importance of determining the optimal therapeutic dosage for potential clinical applications.
Metabolic Pathways
2-Bromo-6-nitrobenzothiazole is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism also influences its pharmacokinetic properties, including its half-life and bioavailability.
Transport and Distribution
Within cells and tissues, 2-Bromo-6-nitrobenzothiazole is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific transporters. Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation . These transport and distribution properties are essential for understanding the compound’s pharmacodynamics and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Bromo-6-nitrobenzothiazole plays a crucial role in its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications may direct 2-Bromo-6-nitrobenzothiazole to specific cellular compartments, influencing its biological effects . Understanding its subcellular localization is vital for elucidating the compound’s mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
2-bromo-6-nitro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O2S/c8-7-9-5-2-1-4(10(11)12)3-6(5)13-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDLGBGVVRSXGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469617 | |
| Record name | 2-Bromo-6-nitrobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2516-37-2 | |
| Record name | 2-Bromo-6-nitrobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-nitrobenzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline](/img/structure/B1279486.png)

![Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1279490.png)
![(3As,4S,5S,6aR)-4-[(E)-4-(3-chlorophenoxy)-3-oxobut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B1279491.png)






